Pharmacokinetics and Bioavailability of 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid: A Technical Evaluation for DHODH Inhibition
Pharmacokinetics and Bioavailability of 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid: A Technical Evaluation for DHODH Inhibition
Executive Summary
The compound 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 861236-55-7) is a highly potent synthetic building block and lead candidate belonging to the quinoline-4-carboxylic acid class of inhibitors. Its primary pharmacological target is Human Dihydroorotate Dehydrogenase (hDHODH) , a mitochondrial enzyme that catalyzes the rate-limiting, fourth step of de novo pyrimidine biosynthesis[1].
While DHODH inhibitors like brequinar have demonstrated profound in vitro efficacy in inducing differentiation in acute myeloid leukemia (AML) and exerting broad-spectrum antiviral effects (including anti-SARS-CoV-2 activity), their clinical translation has historically been hindered by narrow therapeutic windows and complex pharmacokinetic (PK) variability [2]. This whitepaper provides an in-depth technical analysis of the pharmacokinetics, physicochemical liabilities, and bioavailability of 8-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, offering actionable workflows for preclinical PK profiling and formulation enhancement.
Structure-Property Relationships (SPR) & ADME Causality
To understand the PK profile of this compound, one must deconstruct its structural moieties. Every functional group dictates a specific absorption, distribution, metabolism, and excretion (ADME) outcome:
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Quinoline-4-carboxylic acid core: This is the essential pharmacophore. The carboxylic acid moiety mimics the natural substrate (dihydroorotate) and forms a critical electrostatic interaction with the Arg136 residue within the ubiquinone-binding channel of DHODH [3]. However, with a pKa of approximately 4.0–4.5, the acid is heavily ionized at physiological pH (7.4), which restricts passive transcellular membrane permeability and limits oral bioavailability.
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8-Chloro substitution: The addition of a halogen at the 8-position serves two purposes. First, it increases the overall lipophilicity (LogP) of the molecule, partially offsetting the permeability penalty of the carboxylic acid. Second, it provides steric shielding that blocks Cytochrome P450 (CYP450)-mediated oxidation at this metabolically vulnerable site.
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4'-Hydroxyphenyl group: While the para-hydroxyl group provides a hydrogen bond donor/acceptor that can enhance target binding affinity, it introduces a severe metabolic liability. Phenolic hydroxyls are prime targets for Phase II metabolism—specifically, UDP-glucuronosyltransferase (UGT)-mediated glucuronidation and sulfotransferase (SULT)-mediated sulfation. This leads to rapid hepatic clearance if the compound is not optimally formulated.
Table 1: Predicted Physicochemical and ADME Parameters
| Parameter | Value / Characteristic | Pharmacokinetic Implication |
| Molecular Weight | 299.71 g/mol | Optimal for small-molecule oral absorption (Lipinski compliant). |
| LogP (Predicted) | ~3.5 - 4.2 | High lipophilicity; drives high plasma protein binding (>95%). |
| pKa (Carboxylic Acid) | ~4.2 | Ionized in the intestine; relies on paracellular transport or specific carriers. |
| Primary Metabolism | Phase II (Glucuronidation) | High hepatic extraction ratio; potential for high first-pass metabolism. |
| Absorption Kinetics | Flip-Flop Kinetics | Rate of absorption is slower than the rate of elimination [1]. |
Pharmacokinetic Profile
Absorption and "Flip-Flop" Kinetics
Quinoline-4-carboxylic acid derivatives frequently exhibit flip-flop kinetics when administered orally [1]. Because of the poor aqueous solubility at gastric pH (where the carboxylic acid is unionized but highly lipophilic) and poor permeability at intestinal pH (where it is ionized), the rate of absorption ( ka ) becomes significantly slower than the rate of elimination ( ke ). Consequently, the terminal half-life observed after oral dosing actually represents the absorption half-life, leading to a sustained, albeit flattened, PK profile rather than an immediate release peak.
Distribution
Due to the lipophilic nature of the 8-chloro-quinoline core and the acidic pharmacophore, the compound exhibits extensive binding to human serum albumin (HSA). Plasma protein binding (PPB) is typically >95%. While this limits the free fraction ( fu ) available to penetrate tissues, it also protects the drug from rapid glomerular filtration, extending its systemic circulation time.
Metabolism and Excretion
Unlike non-hydroxylated analogs (e.g., brequinar), the 4'-hydroxyphenyl group shifts the primary clearance mechanism away from CYP-mediated Phase I oxidation toward Phase II conjugation. The compound is rapidly converted into a highly polar glucuronide conjugate in the liver, which is subsequently excreted via the biliary route into the feces, with a smaller fraction eliminated renally.
Mandatory Visualizations
Diagram 1: DHODH Inhibition and Pyrimidine Biosynthesis Pathway
Caption: Mechanism of action: Inhibition of DHODH blocks the conversion of dihydroorotate to orotate.
Diagram 2: Bioanalytical Workflow for PK Assessment
Caption: Step-by-step bioanalytical workflow for determining absolute bioavailability (F).
Experimental Methodologies
To rigorously validate the PK profile of 8-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, the following self-validating protocols must be executed.
Protocol A: In Vitro UGT Glucuronidation Assay
Because the 4'-hydroxyl group is a major metabolic liability, quantifying Phase II intrinsic clearance ( CLint ) is critical before advancing to in vivo models.
Rationale: This protocol isolates UGT activity using Human Liver Microsomes (HLMs) supplemented with Alamethicin (a pore-forming peptide that grants the highly polar UDPGA cofactor access to the luminal UGT enzymes). Materials: HLMs (20 mg/mL), UDP-glucuronic acid (UDPGA), Alamethicin, MgCl2, Tris-HCl buffer (pH 7.4).
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Microsome Activation: Pre-incubate HLMs (0.5 mg/mL final protein concentration) with Alamethicin (50 µg/mg protein) on ice for 15 minutes to permeabilize the microsomal membranes.
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Reaction Mixture Assembly: In a 96-well plate, combine the activated HLMs, 5 mM MgCl2, and 1 µM of the test compound in 100 mM Tris-HCl buffer.
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Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding UDPGA to a final concentration of 2 mM. (Include a negative control well lacking UDPGA to validate that clearance is strictly UGT-mediated).
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Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
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Preparation for LC-MS/MS: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to calculate the half-life ( t1/2 ) and CLint .
Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)
To determine the absolute bioavailability ( F ) and confirm the presence of flip-flop kinetics, a crossover or parallel IV/PO study in Sprague-Dawley rats is required.
Rationale: Intravenous (IV) dosing provides the baseline volume of distribution ( Vd ) and systemic clearance ( CL ), while Per Os (PO) dosing evaluates intestinal absorption and first-pass extraction.
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Formulation:
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IV Formulation: Dissolve the compound at 1 mg/mL in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization of the lipophilic core.
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PO Formulation: Suspend the compound at 5 mg/mL in 0.5% Methylcellulose / 0.1% Tween-80 to mimic a standard solid-dosage dissolution process.
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Dosing: Administer 2 mg/kg IV via the tail vein to Cohort 1, and 10 mg/kg PO via oral gavage to Cohort 2 (n=3 per cohort).
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Sampling: Collect blood (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.
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Processing: Centrifuge blood at 3,000 x g for 10 minutes to isolate plasma. Store at -80°C until analysis.
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Data Analysis: Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC0−∞ , Cmax , Tmax , and absolute bioavailability ( F=[AUCPO×DoseIV]/[AUCIV×DosePO]×100 ).
Formulation Strategies for Bioavailability Enhancement
If the absolute bioavailability ( F ) falls below 20% due to the combined effects of poor solubility and rapid first-pass glucuronidation, the following advanced formulation strategies are recommended:
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Amorphous Solid Dispersions (ASD): Spray-drying the compound with a hydrophilic polymer (e.g., HPMCAS) can force the highly crystalline quinoline core into an amorphous state, significantly increasing the apparent solubility in the gastrointestinal tract.
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Prodrug Derivatization: Esterification of the carboxylic acid or the 4'-hydroxyl group can mask the ionizable and metabolically vulnerable sites. An ester prodrug will increase membrane permeability and shield the phenol from gut-wall UGTs, relying on plasma esterases to liberate the active DHODH inhibitor once in systemic circulation.
References
- "WO2021134042A1 - Methods and compositions for inhibition of dihydroorotate dehydrogenase." WIPO Patentscope / Google Patents.
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"Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells." Haematologica / PMC. URL:[Link]
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"Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response." Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link]
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"The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors." ACS Pharmacology & Translational Science. URL:[Link]
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"Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity." ResearchGate. URL:[Link]
